molecular formula C20H15F3N4O B2432350 N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-N'-[3-(trifluoromethyl)phenyl]urea CAS No. 338774-92-8

N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-N'-[3-(trifluoromethyl)phenyl]urea

Cat. No.: B2432350
CAS No.: 338774-92-8
M. Wt: 384.362
InChI Key: HSJRHZQUTQKENY-UHFFFAOYSA-N
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Description

N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-N’-[3-(trifluoromethyl)phenyl]urea is a synthetic organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and have been studied for various applications in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-N’-[3-(trifluoromethyl)phenyl]urea typically involves the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.

    Introduction of the Urea Moiety: The urea moiety is introduced by reacting the quinazoline derivative with an isocyanate or by using a coupling reagent such as carbonyldiimidazole (CDI) in the presence of a suitable base.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-N’-[3-(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nucleophiles, electrophiles

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-N’-[3-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline Derivatives: Compounds with a similar quinazoline core structure.

    Urea Derivatives: Compounds containing the urea functional group.

Uniqueness

N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-N’-[3-(trifluoromethyl)phenyl]urea is unique due to the presence of both the quinazoline and trifluoromethylphenyl moieties, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

1-(5,6-dihydrobenzo[h]quinazolin-2-yl)-3-[3-(trifluoromethyl)phenyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F3N4O/c21-20(22,23)14-5-3-6-15(10-14)25-19(28)27-18-24-11-13-9-8-12-4-1-2-7-16(12)17(13)26-18/h1-7,10-11H,8-9H2,(H2,24,25,26,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSJRHZQUTQKENY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CN=C(N=C2C3=CC=CC=C31)NC(=O)NC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F3N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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